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Compound of Interest

Compound Name: 3-Methylazetidin-2-one

An In-Depth Technical Guide to 3-Methylazetidin-2-one: Properties, Synthesis, and
Applications

Introduction

As a foundational scaffold in medicinal chemistry, the azetidin-2-one (or -lactam) ring system
is of paramount importance, most famously as the core of penicillin and cephalosporin
antibiotics. The introduction of substituents onto this strained four-membered ring allows for the
fine-tuning of chemical properties and biological activity. This guide provides a detailed
technical overview of 3-Methylazetidin-2-one, a simple yet significant derivative. We will
explore its fundamental molecular characteristics, discuss logical approaches to its synthesis,
evaluate its role in modern drug development, and establish protocols for its safe handling,
providing researchers and drug development professionals with a comprehensive resource.

Core Molecular Profile

3-Methylazetidin-2-one is a heterocyclic compound featuring a four-membered ring containing
three carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position and a
methyl group at the 3-position. Its core attributes are summarized below.
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Property Value Source
Molecular Formula CaH7NO PubChem[1]
Molecular Weight 85.10 g/mol PubChem[1]
IUPAC Name 3-methylazetidin-2-one PubChem[1]
CAS Number 58521-61-2 PubChem[1][2]
Canonical SMILES CC1CNC1=0 PubChem[1]

These fundamental identifiers are critical for substance registration, literature searches, and
regulatory compliance. The relatively low molecular weight and simple structure make it an
attractive building block for more complex molecular architectures.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a molecule is essential for predicting its behavior
in both chemical reactions and biological systems. The properties of 3-Methylazetidin-2-one,
largely derived from computational models, provide valuable insights for experimental design.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://www.chemsrc.com/en/cas/58521-61-2_1073911.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://www.benchchem.com/product/b3054148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Significance for
Property Computed Value
Researchers

Indicates good hydrophilicity,

suggesting potential solubility
XLogP3-AA -0.2 in agueous media, a desirable

trait for biological assays and

formulation.[1]

The N-H group can act as a

hydrogen bond donor,
Hydrogen Bond Donor Count 1 influencing crystal packing,

solubility, and receptor

interactions.[1]

The carbonyl oxygen serves as
Hydrogen Bond Acceptor a hydrogen bond acceptor,
Count contributing to intermolecular

interactions.[1]

The rigid ring structure limits
conformational flexibility, which
can be advantageous for
Rotatable Bond Count 0 o )
designing molecules with a
specific, pre-organized

geometry for target binding.

This value suggests the
potential for good cell

Topological Polar Surface Area  29.1 A2 permeability and oral
bioavailability under Lipinski's
Rule of Five.[1]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of B-lactams is a well-established field, yet the construction of the strained four-
membered ring remains a non-trivial challenge. A common and logical approach involves the
intramolecular cyclization of a 3-amino acid precursor. The choice of reagents and reaction

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidin-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

conditions is dictated by the need to favor the kinetically demanding 4-membered ring closure
over intermolecular polymerization.

Generalized Synthetic Workflow

A plausible pathway to 3-Methylazetidin-2-one begins with a readily available starting
material, such as 3-aminobutanoic acid. The key transformation is the ring-closing dehydration,

which requires activation of the carboxylic acid.

Step 1: Activation

G-Aminobutanoic AcicD Generalized synthesis workflow for 3-Methylazetidin-2-one.

Activating Agent

(e.g., SOClz, DCC)

Activated Intermediate
(e.g., Acyl Chloride)

Step 2: Intramolecular Cyclization

Non-nucleophilic Base
(e.g., Triethylamine)

3-Methylazetidin-2-one

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3054148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

A generalized workflow for the synthesis of 3-Methylazetidin-2-one.

Protocol and Mechanistic Rationale

» Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving
group. Therefore, it must be converted into a more reactive species.

o Methodology: Treat 3-aminobutanoic acid with an activating agent like thionyl chloride
(SOCI2) or a carbodiimide (e.g., DCC). This converts the carboxylic acid into a highly
reactive acyl chloride or an activated ester.

o Causality: This activation is the critical energetic investment of the synthesis. The resulting
electrophilic carbonyl carbon is now highly susceptible to nucleophilic attack.

o Base-Mediated Intramolecular Cyclization: The amino group, a nucleophile, attacks the
activated carbonyl carbon.

o Methodology: The activated intermediate is slowly added to a solution containing a non-
nucleophilic base, such as triethylamine, under dilute conditions. The base deprotonates
the ammonium salt that forms, freeing the amine to act as a nucleophile.

o Trustworthiness: Using high-dilution conditions is a self-validating step that kinetically
favors the desired intramolecular reaction over the undesired intermolecular
polymerization, which would lead to polyamide formation. The choice of a non-nucleophilic
base ensures it does not compete with the intramolecular amine nucleophile.

Applications in Drug Discovery and Development

The 3-Methylazetidin-2-one scaffold is of significant interest to medicinal chemists for several
reasons rooted in its distinct structural features.

The Role of the B-Lactam Core

The inherent ring strain of the azetidin-2-one ring makes the amide bond within it significantly
more reactive than a standard acyclic amide. This electrophilicity is the cornerstone of its utility,
allowing it to act as an acylating agent for nucleophilic residues (like serine or cysteine) in
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enzyme active sites. Recently, 3-aminoazetidin-2-one derivatives have been explored as
inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in pain
and inflammation.[3] This demonstrates the modern application of the B-lactam'’s reactive

potential beyond classical antibiotics.

The Influence of the Methyl Group

The strategic placement of a methyl group can profoundly impact a drug candidate's profile.[4]
In the context of 3-Methylazetidin-2-one, the methyl group:

e Modulates Lipophilicity: It slightly increases the molecule's lipophilicity compared to the
unsubstituted parent, which can influence solubility, cell permeability, and pharmacokinetic

properties.

 Introduces Chirality: The methyl group at the 3-position creates a chiral center. This is of
utmost importance in drug design, as enantiomers often exhibit different pharmacological
and toxicological profiles. Asymmetric synthesis methods are crucial for accessing
enantiomerically pure versions of such compounds for evaluation.[5]

» Blocks Metabolism: A methyl group can serve as a "metabolic shield," sterically hindering the
enzymatic degradation of an adjacent functional group, potentially increasing the drug's half-
life.

The azetidinone scaffold has also been investigated for applications in oncology, with
fluorinated derivatives showing promise as microtubule-targeting agents for cancer therapy.[6]

Laboratory Handling and Safety Protocols

As a research chemical, the toxicological properties of 3-Methylazetidin-2-one have not been
fully investigated.[7] Therefore, adherence to standard laboratory safety protocols is mandatory.

o Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side
shields, and appropriate chemical-resistant gloves.[8]

o Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of any potential vapors or aerosols.
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» Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area
immediately with plenty of water for at least 15 minutes. Do not ingest.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It may
be beneficial to store under an inert atmosphere to prevent potential degradation.

» Disposal: Dispose of chemical waste in accordance with local, regional, and national
regulations. Do not empty into drains.[7]

By implementing these self-validating safety measures, researchers can minimize exposure
and handle this compound responsibly.

References
PubChem. 3-Methylazetidin-2-one | C4H7NO.

o Chemical Synthesis Database. 3-methylidene-1-phenethylazetidin-2-one. [Link]

e PubChem. 3-methylAzetidine | C4AHON.

e Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its
diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 149-156. [Link]

o Chemsrc. 3-methylazetidin-2-one | CAS#:58521-61-2. [Link]

e precisionFDA. 3-AMINO-4-METHYL-2-AZETIDINONE, (+/-)-. [Link]

o Gaber, Z.B., et al. (2022). Synthesis, Characterisation and Mechanism of Action of
Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(23), 8206. [Link]

o Wikipedia. 3-Methyl-3-penten-2-one. [Link]

e Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-
208. [Link]

e PubChem. 4-Methylazetidin-2-one | C4H7NO.

e Migliore, M., et al. (2015). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid
amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 10(7),
1169-1173. [Link]

e PubChem. 3-Methylpiperidin-2-one | C6H11NO.

e PospiSil, J., et al. (2021). Synthesis of (Z2)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-
indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic
Chemistry, 17, 532-541. [Link]

o Google Patents. (2020).

e Google Patents. (2019).

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC379791000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC438440100&productDescription=3-METHYL-3-PENTEN-2-ONE%2C+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC438440100&productDescription=3-METHYL-3-PENTEN-2-ONE%2C+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b3054148?utm_src=pdf-body
https://www.benchchem.com/product/b3054148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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